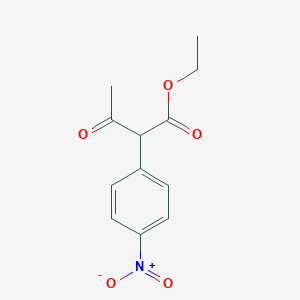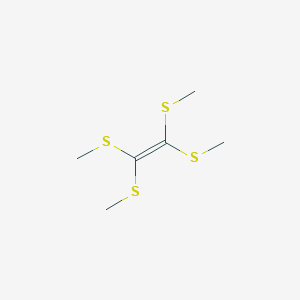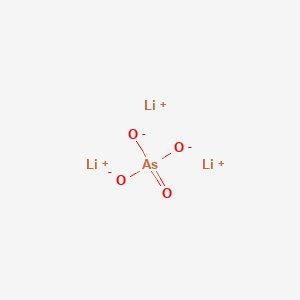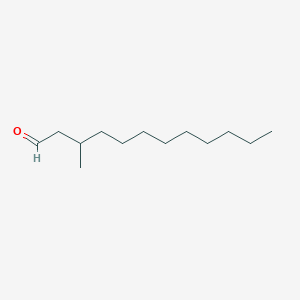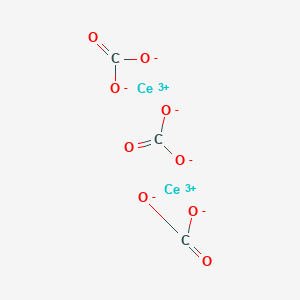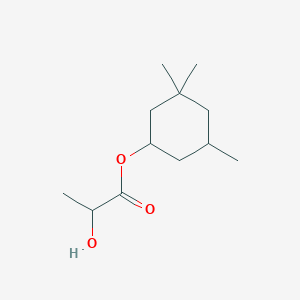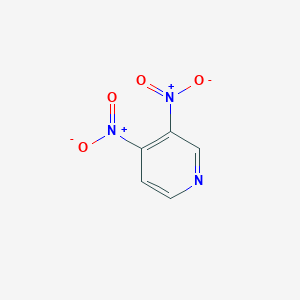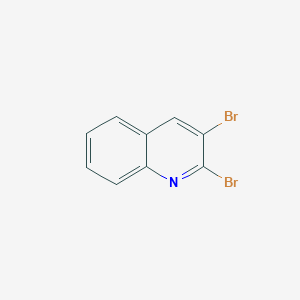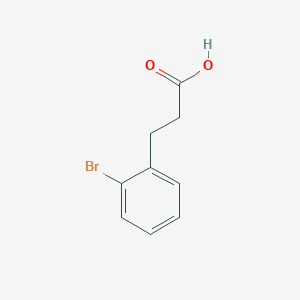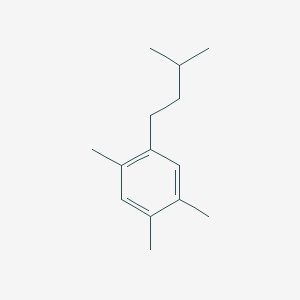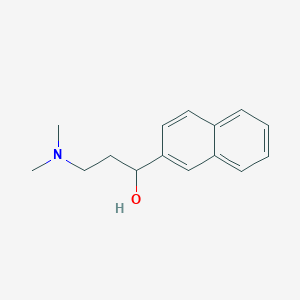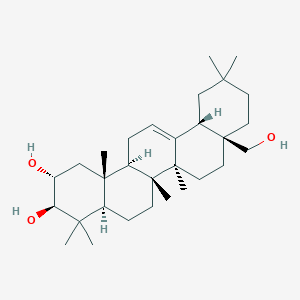
Trihexacosylaluminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trihexacosylaluminium is an organoaluminium compound that has gained significant attention in the field of chemical research due to its unique properties and potential applications. It is a long-chain fatty acid derivative of aluminium that has a chain length of 26 carbon atoms. Trihexacosylaluminium is a white, waxy solid that is insoluble in water but soluble in non-polar solvents.
Wirkmechanismus
The mechanism of action of trihexacosylaluminium is not fully understood. However, it is believed to interact with the cell membrane and disrupt its structure and function. This leads to the inhibition of various cellular processes, ultimately resulting in cell death.
Biochemische Und Physiologische Effekte
Trihexacosylaluminium has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains. It has also been found to induce apoptosis in cancer cells, suggesting its potential use as an anticancer agent. Furthermore, it has been shown to have immunomodulatory effects, which could be useful in the treatment of various autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using trihexacosylaluminium in lab experiments include its high purity, stability, and low toxicity. However, its insolubility in water can make it difficult to work with in aqueous systems. Additionally, its high melting point can make it difficult to handle at room temperature.
Zukünftige Richtungen
There are several future directions for the research on trihexacosylaluminium. One potential area of research is the development of novel materials using trihexacosylaluminium as a building block. Another area of research is the investigation of its potential use as an anticancer agent. Furthermore, the immunomodulatory effects of trihexacosylaluminium could be further explored for the treatment of autoimmune diseases.
Conclusion:
In conclusion, trihexacosylaluminium is a unique organoaluminium compound that has potential applications in various fields of science. Its synthesis method is highly efficient, and it exhibits a wide range of biochemical and physiological effects. While it has some limitations in lab experiments, its advantages make it a promising compound for further research.
Synthesemethoden
The synthesis of trihexacosylaluminium involves the reaction of aluminium chloride with hexacosanol in the presence of a Lewis acid catalyst. This method is highly efficient and yields a high purity product. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products.
Wissenschaftliche Forschungsanwendungen
Trihexacosylaluminium has been extensively studied for its potential applications in various fields of science. It has been found to exhibit antimicrobial, antitumor, and antiviral activities. It has also been studied for its potential use in the synthesis of novel materials with unique properties.
Eigenschaften
CAS-Nummer |
10449-71-5 |
|---|---|
Produktname |
Trihexacosylaluminium |
Molekularformel |
C78H159Al |
Molekulargewicht |
1124.1 g/mol |
IUPAC-Name |
tri(hexacosyl)alumane |
InChI |
InChI=1S/3C26H53.Al/c3*1-3-5-7-9-11-13-15-17-19-21-23-25-26-24-22-20-18-16-14-12-10-8-6-4-2;/h3*1,3-26H2,2H3; |
InChI-Schlüssel |
GMKBFBZIBLGMTG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC[Al](CCCCCCCCCCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC[Al](CCCCCCCCCCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCCCCCCCCCC |
Andere CAS-Nummern |
10449-71-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



